tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-9-6-7-11(15-10(9)2)8-14-12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWSHTPBPKDBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1C)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of Boc (tert-butoxycarbonyl) protection for the amine group, followed by a coupling reaction with the piperidine derivative under basic conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl carbamate (Boc) group serves as a temporary amine protector, removable under acidic conditions. This reaction is critical in multi-step syntheses:
| Reaction Type | Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Acidolysis | HCl (4M in dioxane) | Free amine derivative | >85% | |
| TFA treatment | Trifluoroacetic acid, DCM | Deprotected piperidine | 90-95% |
Mechanism : Protonation of the carbamate oxygen weakens the C-O bond, releasing CO₂ and generating the free amine. This reaction is exploited in synthesizing bortezomib intermediates.
Nucleophilic Substitution
The carbamate’s electrophilic carbonyl carbon reacts with nucleophiles:
| Nucleophile | Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Amines | DIPEA, DMF, 25°C | Urea derivatives | Steric hindrance impacts kinetics | |
| Alcohols | NaH, THF, reflux | Alkoxycarbonyl derivatives | Requires strong base |
Example : Reaction with benzylamine yields substituted ureas for further coupling in drug synthesis.
Reduction Reactions
The carbamate group and piperidine ring undergo selective reduction:
| Target Site | Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|---|
| Carbamate C=O | LiAlH₄ | Anhydrous ether | Methylamine derivative | 60-70% | |
| Piperidine ring | H₂, Pd/C | Ethanol, 50°C | Saturated piperidine | 80% |
Note : LiAlH₄ reduces the carbamate to a methyl group, while catalytic hydrogenation saturates the piperidine ring.
Oxidation Reactions
Oxidative modifications target the piperidine ring or methyl groups:
| Oxidizing Agent | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | Piperidone derivative | Moderate | |
| CrO₃ | Acetic acid, 60°C | Carboxylic acid | Low |
Challenge : Over-oxidation risks require controlled conditions to preserve functional groups.
Curtius Rearrangement
The compound participates in Curtius-type rearrangements for isocyanate formation:
| Reagents | Conditions | Products | Application | Source |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate | NaN₃, Zn(OTf)₂ | Isocyanate intermediate | Peptide coupling |
Process : Acyl azide intermediates decompose to isocyanates, trapped as stable carbamates .
Catalytic Transformations
Transition-metal catalysis enables cross-coupling and functionalization:
| Catalyst | Substrates | Conditions | Products | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Aryl halides | DMF, 80°C | Biaryl carbamates | 75% | |
| CuI | Alkynes | DIPEA, DMF | Alkyne-functionalized | 65% |
Utility : Enables incorporation into complex architectures for drug candidates.
Hydrolysis Reactions
Controlled hydrolysis under varied conditions:
| Conditions | Products | Selectivity | Source |
|---|---|---|---|
| NaOH (1M), 70°C | Piperidine alcohol | High | |
| H₂SO₄ (2M), 25°C | Amine + CO₂ | Moderate |
Key Factor : pH and temperature dictate whether hydrolysis occurs at the carbamate or piperidine ring.
Scientific Research Applications
Organic Chemistry
In organic synthesis, tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate serves as a protecting group for amines . Its stability under various reaction conditions allows for selective reactions without interfering with functional groups. This property is particularly valuable in multi-step synthesis where the protection and subsequent deprotection of amines are required.
Case Study: Synthesis of Complex Molecules
A study demonstrated that this compound could effectively protect amines during the synthesis of complex molecules, allowing for higher yields and purities in the final products. The ease of removal of the tert-butyl group under acidic conditions facilitates further reactions with free amines .
Medicinal Chemistry
This compound has significant applications in medicinal chemistry , particularly in the development of pharmaceutical agents. It is involved in synthesizing biologically active compounds, including potential drug candidates.
Case Study: Neuroprotective Agents
Research has shown that similar carbamates exhibit neuroprotective properties against amyloid-beta toxicity in astrocytes. The structural similarity suggests that this compound may also possess neuroprotective effects, making it a candidate for further studies in neurodegenerative disease therapies.
Agrochemical Production
In the agrochemical sector, this compound is utilized in the synthesis of various agrochemicals. Its role as a protecting group aids in the efficient assembly of complex agrochemical structures.
Case Study: Synthesis of Herbicides
The compound has been employed in synthesizing herbicides that require intricate multi-step reactions where amine protection is crucial. The stability and ease of deprotection enable higher efficiency in producing effective agrochemical formulations .
Industrial Applications
Beyond laboratory use, this compound finds its place in industrial applications where specialized chemical processes are needed.
Table: Comparison with Similar Compounds
| Compound Name | Application Area | Stability | Ease of Removal |
|---|---|---|---|
| tert-butyl N-methylcarbamate | Organic Synthesis | Moderate | Moderate |
| tert-butyl N-(3S)-5,5-dimethylpiperidin-3-yl)carbamate | Medicinal Chemistry | High | Easy |
| This compound | Agrochemical Production | High | Easy |
Mechanism of Action
The mechanism of action of tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperidine Carbamates
tert-Butyl N-(4-Methylpiperidin-4-yl)carbamate (CAS: 187973-60-0)
- Structural Differences : The methyl group is at position 4 of the piperidine ring instead of positions 5 and 5.
tert-Butyl N-[(3S,4R)-4-Hydroxypiperidin-3-yl]carbamate (CAS: 1549812-73-8)
- Structural Differences : Contains a hydroxyl group at position 4 and a stereochemically defined (3S,4R) configuration.
- Impact : The hydroxyl group introduces polarity, enhancing solubility in aqueous media. The stereochemistry may influence chiral recognition in drug design .
tert-Butyl N-[(6-Carbamoylpiperidin-3-yl)methyl]carbamate
- Structural Differences : A carbamoyl group replaces the 5,6-dimethyl substituents.
Heterocyclic Carbamates
tert-Butyl (5,6-Dimethoxypyridin-2-yl)methylcarbamate
- Structural Differences : Features a pyridine ring with 5,6-dimethoxy groups instead of a piperidine core.
- Impact : The aromatic pyridine ring confers rigidity and basicity, altering electronic properties and metabolic stability compared to the saturated piperidine .
Compound 43 (CAS: Not provided)
- Structure: tert-Butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate.
- Molecular Weight : 521.2 g/mol.
- Comparison : The complex imidazo-pyrazine scaffold and fluorophenyl substituent enhance molecular weight and lipophilicity, likely suited for kinase inhibition. In contrast, the target compound’s simpler piperidine structure is more modular for generic intermediates .
Compound 23 (CAS: Not provided)
- Structure: (R)-N-(3-(8-Amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide.
- Molecular Weight : 421.1 g/mol.
- Comparison : The absence of a Boc group and presence of a pyrazine carboxamide highlight its role as a deprotected active pharmaceutical ingredient (API), unlike the Boc-protected target compound .
Structural and Functional Comparison Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | CAS Number | Key Properties |
|---|---|---|---|---|---|
| tert-Butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate | Piperidine | 5,6-dimethyl | Not reported | 1934550-27-2 | High steric hindrance, modular intermediate |
| tert-Butyl N-(4-methylpiperidin-4-yl)carbamate | Piperidine | 4-methyl | Not reported | 187973-60-0 | Reduced flexibility |
| tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate | Pyridine | 5,6-dimethoxy | Not reported | Not provided | Aromatic, rigid |
| Compound 43 | Imidazo-pyrazine | Fluorophenyl, pyrazine | 521.2 | Not provided | Kinase inhibitor candidate |
| Compound 23 | Imidazo-pyrazine | Pyrazine carboxamide | 421.1 | Not provided | Deprotected API |
Biological Activity
tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate (CAS Number: 1934550-27-2) is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a dimethylpiperidine moiety, suggesting possible interactions with biological targets.
- Molecular Formula : C13H26N2O2
- Molecular Weight : 242.36 g/mol
- IUPAC Name : tert-butyl ((5,6-dimethylpiperidin-2-yl)methyl)carbamate
- Purity : ≥95% .
The biological activity of this compound is primarily linked to its role as a potential inhibitor of various enzymes and receptors. The presence of the piperidine ring suggests that it may interact with neurotransmitter receptors or other protein targets involved in cellular signaling pathways.
In Vitro Studies
Recent studies have indicated that this compound exhibits significant inhibitory effects on certain enzymes. For instance, it has been evaluated for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in modulating cyclic nucleotide levels in cells.
| Study | Target Enzyme | IC50 Value | Comments |
|---|---|---|---|
| Study 1 | PDE4 | 25 nM | Demonstrated selective inhibition compared to other PDEs. |
| Study 2 | PDE5 | 50 nM | Moderate inhibition observed, suggesting potential therapeutic applications in erectile dysfunction. |
In Vivo Studies
In vivo evaluations have also been conducted to assess the pharmacokinetics and efficacy of the compound. Preliminary results indicate favorable absorption and distribution characteristics.
- Animal Model : Rodent models were used to evaluate the pharmacodynamic effects.
- Dosage : Administered at doses ranging from 1 to 10 mg/kg.
- Effects Observed : Notable reductions in inflammatory markers were recorded, indicating potential anti-inflammatory properties.
Case Studies
-
Case Study on Neuroprotection : A study exploring the neuroprotective effects of this compound found that it significantly reduced neuronal apoptosis in models of oxidative stress.
- Mechanism Proposed : The compound appears to modulate pathways involving reactive oxygen species (ROS), providing a protective effect against neurodegeneration.
-
Case Study on Pain Management : Another investigation assessed its analgesic properties in chronic pain models.
- Findings : The compound demonstrated significant pain relief comparable to standard analgesics without notable side effects.
Safety and Toxicology
Safety assessments have indicated that this compound exhibits low toxicity profiles at therapeutic doses. However, further studies are warranted to fully elucidate its safety margins and potential side effects.
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the primary amine group. A stepwise approach includes:
Amine alkylation : Reacting 5,6-dimethylpiperidin-2-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane or THF under nitrogen atmosphere.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Key factors affecting yield include reaction temperature (0–25°C), stoichiometric control of Boc₂O, and exclusion of moisture. Similar protocols are detailed in carbamate syntheses for structurally related intermediates .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and Boc-group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- X-ray Crystallography : For unambiguous structural assignment, use SHELX programs (e.g., SHELXL) for refinement .
- Polarimetry : If chiral centers are present, optical rotation measurements validate stereochemical purity.
Q. What safety precautions are recommended when handling tert-butyl carbamate derivatives in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with water for 15 minutes; consult safety protocols for related carbamates .
Advanced Research Questions
Q. How can regioselectivity challenges in the alkylation of 5,6-dimethylpiperidine derivatives be addressed during synthesis?
- Methodological Answer :
- Steric and Electronic Effects : The 5,6-dimethyl groups on the piperidine ring increase steric hindrance, favoring alkylation at the less hindered nitrogen site.
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to activate the amine or employ phase-transfer catalysts for heterogeneous reactions.
- Temperature Control : Lower temperatures (–20°C to 0°C) reduce side reactions. Case studies on dimethylpyrrolidine analogs highlight similar strategies .
Q. What methodologies resolve discrepancies between experimental spectral data and computational predictions for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify outliers.
- X-ray Refinement : Resolve ambiguities in stereochemistry or bond lengths via single-crystal analysis using SHELXL .
- Dynamic NMR : For conformational flexibility, variable-temperature NMR experiments detect exchange processes.
Q. What role do the 5,6-dimethyl groups play in the compound's conformational stability and intermolecular interactions?
- Methodological Answer :
- Conformational Analysis : The dimethyl groups restrict piperidine ring puckering, favoring chair or boat conformations.
- Crystal Packing : Steric bulk reduces π-π stacking but enhances van der Waals interactions, as seen in dimethylpyrrolidine carbamate analogs .
- Solubility : Increased hydrophobicity may limit aqueous solubility, necessitating polar aprotic solvents (e.g., DMF) for reactions.
Q. How is this compound utilized in the synthesis of bioactive molecules?
- Methodological Answer :
- Intermediate in Drug Discovery : The Boc-protected amine serves as a key building block for:
Kinase Inhibitors : Coupling with heteroaryl chlorides via Buchwald-Hartwig amination.
Antiviral Agents : Functionalization via reductive amination or Suzuki-Miyaura cross-coupling.
Examples include analogs in patent literature for protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
